N'-[(2-Hydroxy-1-naphthyl)methylene]-2-(4-iodophenoxy)acethydrazide
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Overview
Description
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-iodophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a naphthalene ring, an iodophenoxy group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-iodophenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 2-(4-iodophenoxy)acetohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 70°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-iodophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones and iodophenoxy derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of azide or thiol-substituted products.
Scientific Research Applications
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-iodophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-iodophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to metal ions, forming complexes that inhibit enzyme activity. It can also intercalate into DNA, disrupting its function and leading to cell death. The pathways involved include the induction of oxidative stress and the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylacetohydrazide
- N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-iodophenoxy)acetohydrazide is unique due to the presence of the iodophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of halogen substitution on biological activity and chemical reactivity.
Properties
Molecular Formula |
C19H15IN2O3 |
---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(4-iodophenoxy)acetamide |
InChI |
InChI=1S/C19H15IN2O3/c20-14-6-8-15(9-7-14)25-12-19(24)22-21-11-17-16-4-2-1-3-13(16)5-10-18(17)23/h1-11,23H,12H2,(H,22,24)/b21-11+ |
InChI Key |
NWPRBMLUQPAYPV-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)COC3=CC=C(C=C3)I)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=CC=C(C=C3)I)O |
Origin of Product |
United States |
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